Cas no 1803900-14-2 (Ethyl 3-carboxy-2-(2-oxopropyl)benzoate)

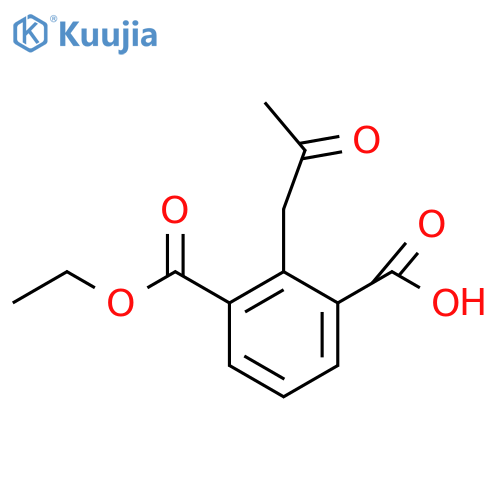

1803900-14-2 structure

商品名:Ethyl 3-carboxy-2-(2-oxopropyl)benzoate

CAS番号:1803900-14-2

MF:C13H14O5

メガワット:250.247264385223

CID:4956947

Ethyl 3-carboxy-2-(2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-carboxy-2-(2-oxopropyl)benzoate

-

- インチ: 1S/C13H14O5/c1-3-18-13(17)10-6-4-5-9(12(15)16)11(10)7-8(2)14/h4-6H,3,7H2,1-2H3,(H,15,16)

- InChIKey: FQEKIKXQRQEYDI-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC=C(C(=O)O)C=1CC(C)=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 336

- トポロジー分子極性表面積: 80.7

- 疎水性パラメータ計算基準値(XlogP): 1.3

Ethyl 3-carboxy-2-(2-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015006055-500mg |

Ethyl 3-carboxy-2-(2-oxopropyl)benzoate |

1803900-14-2 | 97% | 500mg |

855.75 USD | 2021-06-21 | |

| Alichem | A015006055-250mg |

Ethyl 3-carboxy-2-(2-oxopropyl)benzoate |

1803900-14-2 | 97% | 250mg |

475.20 USD | 2021-06-21 | |

| Alichem | A015006055-1g |

Ethyl 3-carboxy-2-(2-oxopropyl)benzoate |

1803900-14-2 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

Ethyl 3-carboxy-2-(2-oxopropyl)benzoate 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

1803900-14-2 (Ethyl 3-carboxy-2-(2-oxopropyl)benzoate) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量